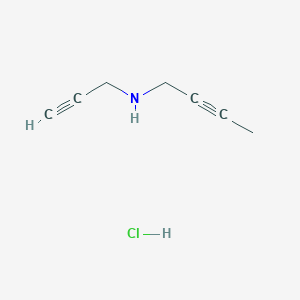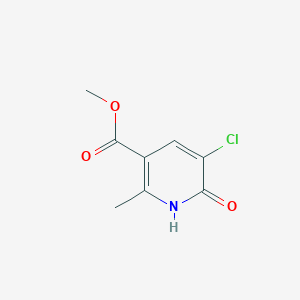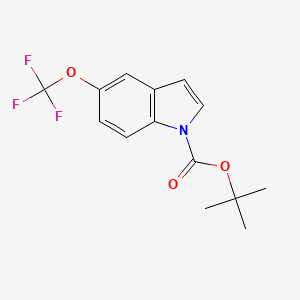![molecular formula C13H9F4NO B1526977 3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine CAS No. 1035689-62-3](/img/structure/B1526977.png)
3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
Overview
Description
Scientific Research Applications
Pharmaceutical Research
The trifluoromethoxy group in this compound is of particular interest in pharmaceutical research due to its ability to enhance the metabolic stability and bioavailability of potential drug candidates . The presence of the fluorine atom can significantly alter the biological activity of a molecule, making it a valuable moiety for the development of new medications.
Agrochemical Development
Compounds with the trifluoromethoxy group, such as 3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine, are explored for their potential use in agrochemicals. Their strong electronegative properties can lead to the creation of herbicides and pesticides with improved efficacy and reduced environmental impact .
Material Science
In material science, this compound can be utilized in the synthesis of advanced materials, including liquid crystals and polymers. Its unique structural properties can contribute to the development of materials with specific optical and electronic characteristics .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. It can be used in various coupling reactions, such as Suzuki-Miyaura cross-coupling, to create diverse biaryl structures .
Catalysis
The compound’s structural features make it suitable for use as a ligand in catalytic processes. It can potentially improve the efficiency and selectivity of catalytic reactions, which is crucial in both academic research and industrial applications .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be employed as reagents or standards in the quantification and identification of various chemical entities. Their stability and distinct spectral properties are advantageous in high-performance liquid chromatography (HPLC) and other analytical techniques .
Environmental Science
Research into the environmental fate of fluorinated compounds includes this compound due to its trifluoromethoxy group. Studies focus on understanding its breakdown products and persistence in the environment, which is essential for assessing its ecological impact .
Fluorine Chemistry
As a fluorinated compound, it is significant in the field of fluorine chemistry, where it is used to study the properties and reactivity of fluorine-containing molecules. This research can lead to the discovery of new reactions and synthetic methods involving fluorine .
Future Directions
The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry . This group is finding increased utility as a substituent in bioactives . Therefore, the future directions for 3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine and similar compounds could involve further exploration of their potential applications in these fields .
properties
IUPAC Name |
2-fluoro-4-[3-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)19-13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGAIXHPMJFHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215631 | |
| Record name | 3-Fluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine | |
CAS RN |
1035689-62-3 | |
| Record name | 3-Fluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035689-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine](/img/structure/B1526901.png)

![4-[Bromo(phenyl)methyl]-1,2-difluorobenzene](/img/structure/B1526904.png)
![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)

![(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B1526911.png)



![1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene](/img/structure/B1526915.png)
